molecular formula C12H8FN5OS B2854475 5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)-2H-triazole-4-carboxamide CAS No. 1788830-47-6

5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)-2H-triazole-4-carboxamide

Cat. No.: B2854475
CAS No.: 1788830-47-6
M. Wt: 289.29
InChI Key: ZINBACSIRHAZMK-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)-2H-triazole-4-carboxamide is a synthetic small molecule designed for pharmaceutical and medicinal chemistry research. This compound features a hybrid architecture, incorporating two privileged scaffolds in drug discovery: a 1,2,4-triazole ring and a 1,3-thiazole ring, linked by a carboxamide bridge and substituted with a 4-fluorophenyl group. The triazole nucleus is extensively documented in scientific literature for its broad spectrum of pharmacological activities. Derivatives of this heterocycle have demonstrated significant antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties . The strategic incorporation of a fluorine atom onto the phenyl ring is a common medicinal chemistry tactic. Fluorination can enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets, often leading to improved pharmacokinetic profiles . Furthermore, the thiazole ring is a key pharmacophore found in various bioactive molecules and is known to contribute to activities such as enzyme inhibition and antitumor effects . The primary research value of this compound lies in its potential as a core structure for investigating new therapeutic agents. Researchers can utilize this chemical as a building block or a lead compound in programs aimed at developing inhibitors for various disease-associated targets, particularly protein kinases and other enzymes . Its structure is optimized for structure-activity relationship (SAR) studies, allowing for systematic derivatization to explore and optimize potency and selectivity. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN5OS/c13-8-3-1-7(2-4-8)9-10(17-18-16-9)11(19)15-12-14-5-6-20-12/h1-6H,(H,14,15,19)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINBACSIRHAZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNN=C2C(=O)NC3=NC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)-2H-triazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of a fluorinated aromatic compound with a thiol-containing reagent under controlled conditions. The reaction may require the use of catalysts such as palladium or copper to facilitate the formation of the desired product. The reaction conditions often involve temperatures ranging from 50°C to 150°C and may require inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of This compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The process may include purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)-2H-triazole-4-carboxamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; temperatures around 25°C to 80°C.

    Reduction: Lithium aluminum hydride, sodium borohydride; temperatures around 0°C to 50°C.

    Substitution: Sodium hydroxide, potassium tert-butoxide; temperatures around 20°C to 100°C.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Hydroxylated or alkoxylated derivatives.

Scientific Research Applications

5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)-2H-triazole-4-carboxamide: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)-2H-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in signal transduction, leading to altered cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs, key differences, and biological activities (where available):

Compound Name / Structure Key Substituents/Modifications Biological Activity/Application Evidence Source
Target Compound :
5-(4-Fluorophenyl)-N-(1,3-thiazol-2-yl)-2H-triazole-4-carboxamide
Triazole, 4-fluorophenyl, thiazole-carboxamide Not explicitly stated N/A
4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4a) Thiazole with morpholinomethyl, pyridinyl, benzamide Synthetic intermediate
AB4 : 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide Thiazole with sulfanyl-triazole, benzamide Structural similarity to known drugs
4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione Triazole with difluorophenyl, sulfonylphenyl, thione Not explicitly stated
N-[5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (5f) Thiazole with dichlorobenzyl, thiophene-carboxamide Cytotoxic and cytostatic effects (anticancer)
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Triazole with ethyl, thiophenyl, fluorophenyl-acetamide Not explicitly stated
Flufenacet (N-(4-fluorophenyl)-N-isopropyl-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide) Thiadiazole, fluorophenyl, acetamide Herbicide

Structural and Functional Insights:

Core Heterocycles :

  • The target compound’s triazole-thiazole scaffold is distinct from Flufenacet’s thiadiazole core and ’s thiophene-carboxamide derivatives . Triazoles generally offer better metabolic stability compared to thiadiazoles, which may explain their prevalence in pharmaceuticals.

Substituent Effects: The 4-fluorophenyl group in the target compound is shared with Flufenacet and ’s triazole-acetamide . Fluorination often enhances membrane permeability and resistance to oxidative metabolism. Carboxamide vs. Sulfonamide/Sulfanyl: The carboxamide linkage in the target compound differs from sulfonamide (AB4 ) or sulfanyl ( ) groups in analogs.

Flufenacet’s role as an herbicide highlights how minor structural changes (e.g., thiadiazole vs. triazole) can shift applications from agriculture to pharmaceuticals.

Synthesis Pathways: The target compound could be synthesized via methods similar to those in (thiazole-amine coupling ) or (triazole cyclization ). For example, coupling a preformed triazole-carboxylic acid with 2-aminothiazole might yield the carboxamide.

Challenges and Opportunities:

  • Bioactivity Data Gap : The lack of explicit pharmacological data for the target compound necessitates further testing, particularly in assays relevant to its structural analogs (e.g., cytotoxicity or kinase inhibition).
  • Functional Group Optimization : Replacing the fluorophenyl with dichlorobenzyl (as in 5f ) or adding sulfonyl groups (as in AB4 ) could modulate solubility and target selectivity.

Q & A

Q. What are the standard synthetic routes for 5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)-2H-triazole-4-carboxamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, including the formation of the triazole ring and subsequent coupling with thiazole derivatives. Key steps include:

  • Cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) to form the triazole core .
  • Coupling agents (e.g., chloroacetyl chloride) to attach the fluorophenyl and thiazole moieties under controlled pH and temperature (20–25°C) .
  • Purification via recrystallization (ethanol-DMF mixtures) or column chromatography to isolate the product . Yield optimization can be achieved by adjusting stoichiometry, solvent polarity, and reaction time. For example, triethylamine as a base in dioxane improves coupling efficiency .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?

Essential methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify proton environments and carbon frameworks, particularly distinguishing triazole (δ 7.5–8.5 ppm) and thiazole (δ 6.5–7.5 ppm) signals .
  • FT-IR Spectroscopy : Identification of carboxamide C=O stretches (~1650 cm1^{-1}) and triazole/thiazole ring vibrations (~1500 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .

Q. What in vitro assays are commonly used to evaluate the biological activity of triazole-thiazole hybrids like this compound?

Standard assays include:

  • Enzyme inhibition studies (e.g., kinase or protease assays) to assess target binding .
  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .
  • Cytotoxicity assays (e.g., MTT or SRB) using cancer cell lines to screen for anticancer potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, FT-IR) when characterizing novel derivatives?

Contradictions often arise from:

  • Tautomerism : Triazole rings may exhibit keto-enol tautomerism, leading to variable NMR signals. Use deuterated solvents (DMSO-d6_6) and 2D NMR (COSY, HSQC) to resolve ambiguities .
  • Impurity interference : Compare experimental FT-IR peaks with computational simulations (e.g., DFT) to identify unexpected bonds .
  • Statistical validation : Apply multivariate analysis to spectral datasets to distinguish noise from genuine structural features .

Q. What strategies are effective in improving the solubility and bioavailability of this compound for in vivo studies?

Approaches include:

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility while retaining activity .
  • Co-crystallization : Use co-formers (e.g., cyclodextrins) to improve aqueous stability .
  • Nanoparticle encapsulation : Lipid-based carriers can increase bioavailability and reduce hepatic first-pass metabolism .

Q. How can structure-activity relationship (SAR) studies be systematically designed to identify key functional groups influencing bioactivity?

A robust SAR framework involves:

  • Stepwise substitution : Synthesize derivatives with incremental modifications (e.g., halogen replacements, alkyl chain extensions) .
  • Computational modeling : Molecular docking (AutoDock) or MD simulations to predict binding affinities with target proteins (e.g., COX-2, EGFR) .
  • Bioisosteric replacement : Replace the fluorophenyl group with bioisosteres (e.g., chlorophenyl, thienyl) to evaluate activity retention .

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